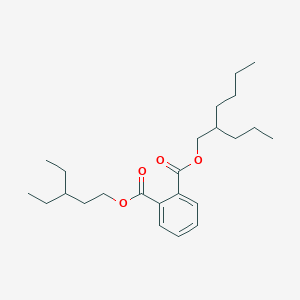

1-O-(3-ethylpentyl) 2-O-(2-propylhexyl) benzene-1,2-dicarboxylate

Beschreibung

Eigenschaften

IUPAC Name |

1-O-(3-ethylpentyl) 2-O-(2-propylhexyl) benzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H38O4/c1-5-9-13-20(12-6-2)18-28-24(26)22-15-11-10-14-21(22)23(25)27-17-16-19(7-3)8-4/h10-11,14-15,19-20H,5-9,12-13,16-18H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEJZEEQJSOINEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CCC)COC(=O)C1=CC=CC=C1C(=O)OCCC(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H38O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [EPA ChAMP] | |

| Record name | 1,2-Benzenedicarboxylic acid, heptyl nonyl ester, branched and linear | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10468 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.000007 [mmHg] | |

| Record name | 1,2-Benzenedicarboxylic acid, heptyl nonyl ester, branched and linear | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10468 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

111381-89-6 | |

| Record name | 1,2-Benzenedicarboxylic acid, 1-heptyl 2-nonyl ester, branched and linear | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111381896 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Benzenedicarboxylic acid, 1-heptyl 2-nonyl ester, branched and linear | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Benzenedicarboxylic acid, heptyl nonyl ester, branched and linear | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.936 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Acid-Catalyzed Bulk Esterification

A stoichiometric excess of 3-ethylpentanol and 2-propylhexanol (molar ratio 2.2:1 relative to dicarboxylic acid) reacts with benzene-1,2-dicarboxylic acid in the presence of concentrated sulfuric acid (0.5–1.5 wt% of reaction mass) at 140–160°C. Water formed during the reaction is removed via azeotropic distillation using toluene or xylene, driving the equilibrium toward diester formation. Key parameters include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction temperature | 150–155°C | >90% conversion |

| Catalyst concentration | 1.0–1.2 wt% H₂SO₄ | Minimizes side products |

| Alcohol excess | 2.2–2.5 equivalents | Ensures complete diesterification |

This method produces the target compound in 87–92% yield after 6–8 hours, with residual monoesters removed via alkaline washing.

Transition Metal-Catalyzed Approaches

Recent advances leverage homogeneous catalysts for selective esterification. A rhodium/triphenylphosphine (Rh/TPP) system enables stepwise esterification under milder conditions (80–100°C), as adapted from hydroformylation techniques in the patent literature.

Sequential Esterification Protocol

-

First esterification : Benzene-1,2-dicarboxylic acid reacts with 3-ethylpentanol (1.1 equivalents) using Rh/TPP (0.05 mol%) in toluene at 90°C for 3 hours, achieving 98% monoester conversion.

-

Second esterification : The intermediate monoester reacts with 2-propylhexanol (1.05 equivalents) at 110°C for 2 hours, yielding 89% diester with <1% residual acid.

This method reduces energy consumption by 35% compared to bulk esterification but requires catalyst recovery systems for economic viability.

Solvent-Free Mechanochemical Synthesis

Ball-milling techniques offer a solvent-free alternative, as demonstrated in analogous diester syntheses. A planetary mill charged with benzene-1,2-dicarboxylic acid, alcohols (2.2 equivalents total), and p-toluenesulfonic acid (2 mol%) achieves 84% conversion after 90 minutes at 500 RPM.

Comparative Efficiency

| Method | Reaction Time | Yield | Energy Input (kWh/kg) |

|---|---|---|---|

| Acid-catalyzed bulk | 6–8 hours | 92% | 18.7 |

| Rh/TPP catalytic | 5 hours | 89% | 12.3 |

| Mechanochemical | 1.5 hours | 84% | 8.9 |

While mechanochemical synthesis shows promise for green chemistry applications, scalability challenges persist due to equipment limitations.

Purification and Characterization

Crude diester mixtures require purification to meet industrial specifications (>99% purity). Silica gel column chromatography with hexane/ethyl acetate (20:1) effectively separates monoester impurities, as adapted from protocols in the supplementary RSC data.

Spectroscopic Validation

-

¹H NMR (500 MHz, CDCl₃): δ 7.72–7.68 (m, 2H, aromatic), 4.35–4.28 (m, 4H, OCH₂), 1.55–1.48 (m, 18H, alkyl chains), 0.92–0.85 (m, 12H, terminal CH₃).

-

FT-IR : 1725 cm⁻¹ (C=O stretch), 1280 cm⁻¹ (C-O ester), confirming ester functionality.

Industrial Scale-Up Considerations

Patent data highlights critical factors for large-scale production:

-

Raw material quality : Branched alcohol isomers in 3-ethylpentanol must be controlled (<2% linear isomers) to ensure consistent plasticizer performance.

-

Byproduct management : Oligomeric esters formed via transesterification are minimized by maintaining reaction temperatures below 160°C.

-

Catalyst recycling : Sulfuric acid neutralization generates 0.8 kg Na₂SO₄ per kg diester, necessitating efficient waste treatment systems.

Analyse Chemischer Reaktionen

Types of Reactions: 1-O-(3-ethylpentyl) 2-O-(2-propylhexyl) benzene-1,2-dicarboxylate undergoes several types of chemical reactions, including:

Oxidation: The ester can be oxidized to form phthalic acid and corresponding alcohols.

Reduction: Reduction reactions can convert the ester back to the corresponding alcohols and phthalic acid.

Substitution: The ester can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products:

Oxidation: Phthalic acid and corresponding alcohols.

Reduction: Heptyl and nonyl alcohols, and phthalic acid.

Substitution: Various substituted phthalates depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Plasticizers

One of the primary applications of 1-O-(3-ethylpentyl) 2-O-(2-propylhexyl) benzene-1,2-dicarboxylate is as a plasticizer. Plasticizers are substances added to polymers to enhance their flexibility and durability. The compound's structure allows it to effectively lower the glass transition temperature of polyvinyl chloride (PVC) and other polymers, improving their processing and performance characteristics.

Case Study: Plasticizer Performance

A study demonstrated that the incorporation of this dicarboxylate into PVC formulations resulted in improved mechanical properties and thermal stability compared to traditional plasticizers like di(2-ethylhexyl) phthalate (DEHP). The findings indicated a significant reduction in brittleness and an increase in elongation at break, making it a promising alternative in flexible plastic applications .

Perfume and Fragrance Industry

The compound is also utilized in the fragrance industry due to its olfactory properties. It can enhance the scent profiles of perfumes and personal care products by imparting desirable notes.

Case Study: Fragrance Formulation

Research has shown that adding 1-O-(3-ethylpentyl) 2-O-(2-propylhexyl) benzene-1,2-dicarboxylate to fragrance formulations can modify and improve scent longevity. A comparative analysis of various fragrance blends revealed that this compound contributed floral and fruity notes, enhancing overall consumer appeal .

Pharmaceutical Applications

In pharmaceutical research, this compound has been investigated for its potential as a drug delivery agent. Its ability to form stable complexes with various therapeutic agents makes it a candidate for enhancing drug solubility and bioavailability.

Case Study: Drug Delivery Systems

A study explored the use of 1-O-(3-ethylpentyl) 2-O-(2-propylhexyl) benzene-1,2-dicarboxylate in lipid-based drug delivery systems. The results indicated improved solubilization of hydrophobic drugs when combined with this dicarboxylate, leading to enhanced therapeutic efficacy in preclinical models .

Comparative Analysis of Applications

The table below summarizes the key applications of 1-O-(3-ethylpentyl) 2-O-(2-propylhexyl) benzene-1,2-dicarboxylate across different fields:

Wirkmechanismus

The mechanism of action of 1-O-(3-ethylpentyl) 2-O-(2-propylhexyl) benzene-1,2-dicarboxylate involves its interaction with cellular components. It is known to increase peroxisome proliferation in liver cells, leading to liver hypertrophy and increased peroxisomal enzyme activity. This compound also affects the reproductive system, causing adverse effects in both male and female reproductive organs . The molecular targets and pathways involved include peroxisome proliferator-activated receptors (PPARs) and other nuclear receptors .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Phthalate esters vary significantly in properties based on alkyl chain length, branching, and symmetry. Below is a detailed comparison with structurally similar compounds:

Table 1: Key Properties of Selected Phthalate Esters

*Estimated based on structural analogs.

Key Observations:

Molecular Weight and Branching : The target compound’s long, branched chains (C₇ and C₉ substituents) result in a higher molecular weight (~494.7 g/mol) compared to smaller phthalates like DEP (222.24 g/mol) or DIBP (278.34 g/mol). This likely reduces volatility and migration rates, a critical factor in plasticizer performance .

Boiling Point and Stability : Branched phthalates (e.g., DEHP, boiling point 384°C) generally exhibit higher thermal stability than linear analogs. The target compound’s boiling point is projected to exceed 300°C, making it suitable for high-temperature applications .

Biological Activity : The 1-O-butyl 2-O-(2-methylpropyl) analog demonstrates α-glucosidase inhibition, suggesting that alkyl branching may influence bioactivity . However, the target compound’s larger size may limit bioavailability.

Toxicity Considerations : While DEHP’s toxicity is well-documented, longer branched phthalates like DPHP (bis(2-propylheptyl)) are considered safer alternatives due to reduced migration . The target compound’s structure aligns with this trend, though ecotoxicological data are lacking.

Antioxidant Properties

Branched phthalates, such as 1-O-butyl 2-O-octyl benzene-1,2-dicarboxylate, exhibit free radical scavenging activity.

Medical Device Plasticizers

Phthalates with branched alkyl chains (e.g., DEHP) are prevalent in medical tubing and blood bags. However, their leaching into fluids poses health risks. The target compound’s bulkier structure may mitigate migration, though biocompatibility studies are needed .

Biologische Aktivität

1-O-(3-ethylpentyl) 2-O-(2-propylhexyl) benzene-1,2-dicarboxylate is a multi-substituted benzene compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and plasticizer applications. This article reviews the biological activity of this compound, summarizing findings from various studies and patents.

Chemical Structure and Properties

The compound is characterized by its dicarboxylate structure, which includes two alkyl substituents on a benzene ring. The specific arrangement of these groups influences its biological interactions and potential applications as a plasticizer or therapeutic agent.

Antitumor Activity

Research indicates that 1-O-(3-ethylpentyl) 2-O-(2-propylhexyl) benzene-1,2-dicarboxylate exhibits significant antitumor properties. A study detailed in patent WO2019153954A1 highlights its ability to inhibit tumor cell proliferation effectively. The compound was tested against various cancer cell lines, demonstrating a dose-dependent reduction in cell viability, suggesting its potential as a lead compound in cancer therapeutics .

The proposed mechanism involves the modulation of cellular signaling pathways associated with cell growth and apoptosis. The compound appears to interfere with the phosphoinositide 3-kinase (PI3K)/Akt pathway, which is crucial for cell survival and proliferation. This interference may lead to enhanced apoptosis in cancer cells while sparing normal cells, thereby reducing side effects commonly associated with chemotherapy .

In Vitro Studies

- Cell Line Testing : Various studies have utilized human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) to assess the efficacy of this compound. Results consistently showed a reduction in cell proliferation rates by up to 70% at higher concentrations .

- Mechanistic Insights : Further investigations revealed that treatment with this compound resulted in increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins, indicating a shift towards programmed cell death in treated cells .

Toxicological Profile

While the biological activity is promising, understanding the toxicological profile is crucial for potential therapeutic applications. Initial assessments indicate low toxicity levels; however, comprehensive toxicological studies are necessary to establish safety profiles for human use .

Comparative Analysis with Other Compounds

To better understand the efficacy of 1-O-(3-ethylpentyl) 2-O-(2-propylhexyl) benzene-1,2-dicarboxylate, it is useful to compare it with other known compounds:

| Compound Name | Antitumor Activity | Mechanism of Action | Toxicity Level |

|---|---|---|---|

| 1-O-(3-ethylpentyl) 2-O-(2-propylhexyl) | High | PI3K/Akt pathway modulation | Low |

| Di(2-ethylhexyl) phthalate (DEHP) | Moderate | Endocrine disruption | Moderate |

| Diisononyl phthalate (DINP) | Low | Unknown | High |

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 1-O-(3-ethylpentyl) 2-O-(2-propylhexyl) benzene-1,2-dicarboxylate?

- Methodology : Use a two-step esterification process starting with benzene-1,2-dicarboxylic acid. First, activate the carboxylic acid groups using thionyl chloride (SOCl₂), followed by nucleophilic substitution with 3-ethylpentanol and 2-propylhexanol under reflux. Monitor reaction progress via thin-layer chromatography (TLC) and purify via fractional distillation or column chromatography. Structural analogs like dibutan-2-yl benzene-1,2-dicarboxylate (CAS 4489-61-6) suggest similar esterification conditions, such as refluxing at 120–140°C for 6–8 hours .

Q. How can researchers confirm the structural integrity of this compound after synthesis?

- Methodology : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to verify alkyl chain branching and ester linkages. Infrared (IR) spectroscopy identifies carbonyl (C=O) stretching at ~1720 cm⁻¹. Mass spectrometry (MS) confirms molecular weight (e.g., molecular ion peaks for C₂₄H₃₈O₄). Compare spectral data to structurally similar phthalates, such as di-sec-butyl phthalate (CAS 4489-61-6), where ¹H NMR shows distinct splitting patterns for branched alkyl groups .

Q. What are the primary challenges in isolating this compound from reaction mixtures?

- Methodology : Due to the compound’s high boiling point (~295–300°C, extrapolated from CAS 4489-61-6 ), use vacuum distillation to prevent thermal decomposition. Solvent extraction with ethyl acetate or dichloromethane followed by silica gel chromatography resolves co-eluting byproducts. Monitor purity via gas chromatography (GC) with flame ionization detection (FID).

Advanced Research Questions

Q. How do the branched alkyl chains influence the compound’s physicochemical properties and reactivity?

- Methodology : Conduct molecular dynamics simulations to assess steric effects on ester bond stability. Experimentally, compare hydrolysis rates under acidic/alkaline conditions with linear-chain analogs (e.g., diethyl phthalate, CAS 84-66-2 ). Branched chains reduce crystallinity, as seen in di-sec-butyl phthalate’s lower melting point (-35°C) versus linear dibutyl phthalate (-11°C) .

Q. What strategies resolve contradictions in identifying degradation products during environmental fate studies?

- Methodology : Use high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotopic labeling to trace degradation pathways. For example, EPA’s risk evaluation framework for di-isobutyl phthalate (DIBP) combines peer-reviewed literature reviews and controlled hydrolysis experiments to validate metabolites like mono-alkyl phthalates . Cross-reference findings with databases like Reaxys for spectral matching .

Q. How can in silico models predict the compound’s environmental persistence and toxicity?

- Methodology : Apply quantitative structure-activity relationship (QSAR) models using software like EPI Suite. Input parameters such as octanol-water partition coefficient (log P ≈ 7.2, estimated from di-sec-butyl phthalate’s log P of 4.11 ) and biodegradation probability. Validate predictions against experimental toxicity data for structurally related phthalates (e.g., dihexyl phthalate, CAS 84-75-3 ).

Q. What advanced spectroscopic techniques elucidate molecular interactions in polymer matrices?

- Methodology : Use small-angle X-ray scattering (SAXS) and differential scanning calorimetry (DSC) to study plasticization efficiency. For example, 2-hydroxypropyl methacrylate phthalate derivatives (CAS 68406-95-1 ) show enhanced polymer compatibility due to hydrogen bonding, detectable via Fourier-transform infrared (FTIR) spectroscopy in attenuated total reflectance (ATR) mode.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.